4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a propylthio group, and a p-tolyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Thioether Formation: The propylthio group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Introduction of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring.
Scientific Research Applications
4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylphenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
- 4-((4-Bromophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
- 4-((4-Fluorophenyl)sulfonyl)-5-(propylthio)-2-(p-tolyl)oxazole
Uniqueness
4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propylsulfanyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S2/c1-3-12-25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPRAIKZIQAFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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